molecular formula C12H18ClNO3 B11771901 (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride CAS No. 56287-60-6

(R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride

Cat. No.: B11771901
CAS No.: 56287-60-6
M. Wt: 259.73 g/mol
InChI Key: QILVKECRUNHJFY-UTONKHPSSA-N
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Description

®-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a methoxyphenoxy group attached to a morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride typically involves the reaction of ®-morpholine with 4-methoxyphenol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yield and purity, with careful monitoring of reaction parameters. The final product is subjected to rigorous quality control to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

®-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Methoxyphenoxyacetic acid: A related compound with a different functional group.

    Morpholine derivatives: Other compounds in the morpholine family with varying substituents.

Uniqueness

®-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of the methoxyphenoxy group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

56287-60-6

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2R)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1

InChI Key

QILVKECRUNHJFY-UTONKHPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC[C@H]2CNCCO2.Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC2CNCCO2.Cl

Origin of Product

United States

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